(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane
Overview
Description
(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane: is a chemical compound with the molecular formula C13H12F6Si and a molecular weight of 310.317 g/mol . It is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a trimethylsilane group through an ethynyl linkage. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are used under elevated pressure and temperature.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilyl group.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include partially or fully hydrogenated phenyl rings.
Scientific Research Applications
Chemistry: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with trifluoromethyl groups. It is also used in the development of new materials with unique electronic and optical properties .
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It is also investigated for its potential use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane involves its interaction with molecular targets through the trifluoromethyl groups and the ethynyl linkage. These interactions can influence the electronic properties of the compound, leading to various chemical and biological effects. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetylene
- 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
- 3,5-Bis(trifluoromethyl)phenylmethanol
Uniqueness: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is unique due to the presence of both trifluoromethyl groups and a trimethylsilane group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6Si/c1-20(2,3)5-4-9-6-10(12(14,15)16)8-11(7-9)13(17,18)19/h6-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOOLTNOOKPCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402645 | |
Record name | (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-28-7 | |
Record name | (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.